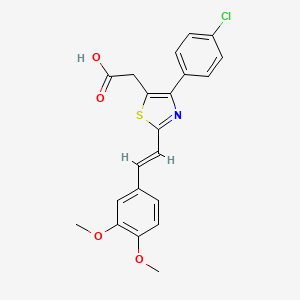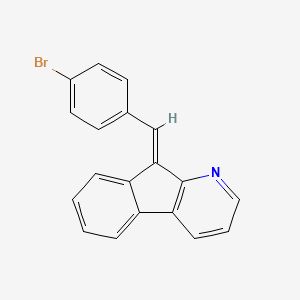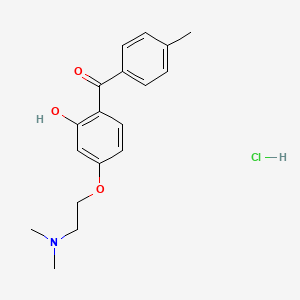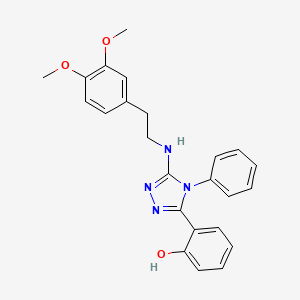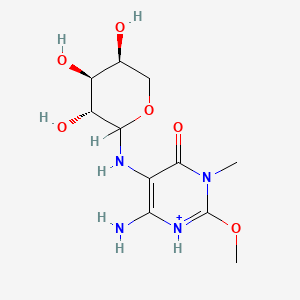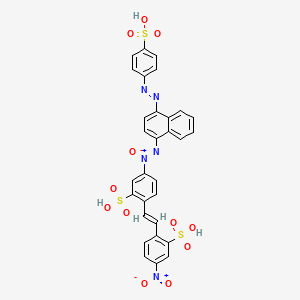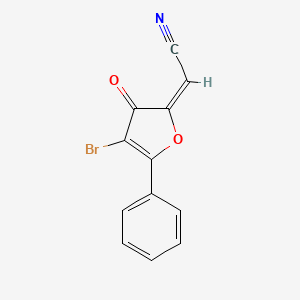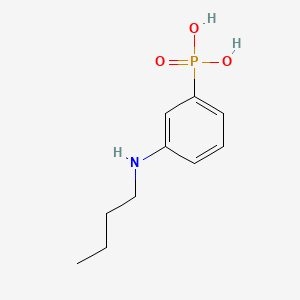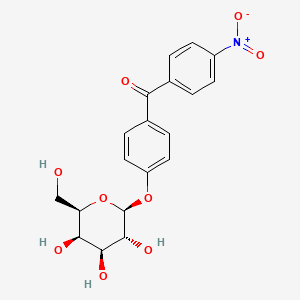
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide is an organic compound with the molecular formula C12H12IN. It is a derivative of piperidinium, characterized by the presence of a formyl group, a methyl group, a phenyl group, and a propyl group attached to the piperidinium ring. This compound is known for its neurotoxic properties and is often studied in the context of neurodegenerative diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide typically involves the reaction of 4-phenylpiperidine with formaldehyde and methyl iodide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with propyl iodide to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium chloride (NaCl), sodium bromide (NaBr)
Major Products
Oxidation: 4-Carboxy-1-methyl-4-phenyl-1-propylpiperidinium iodide
Reduction: 4-Hydroxymethyl-1-methyl-4-phenyl-1-propylpiperidinium iodide
Substitution: 4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium chloride or bromide
Wissenschaftliche Forschungsanwendungen
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying piperidinium derivatives.
Biology: Studied for its neurotoxic effects and its role in neurodegenerative diseases such as Parkinson’s disease.
Medicine: Investigated for its potential therapeutic applications and its effects on neuronal cells.
Industry: Used in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The neurotoxic effects of 4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide are primarily due to its ability to inhibit mitochondrial respiration. The compound is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria. It inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and subsequent neuronal cell death. This mechanism is similar to that of other neurotoxic compounds such as MPP+ .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-phenylpyridinium iodide (MPP+)
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- 4-Phenylpyridine
Uniqueness
4-Formyl-1-methyl-4-phenyl-1-propylpiperidinium iodide is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its specific mechanism of action make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
97595-14-7 |
|---|---|
Molekularformel |
C16H24INO |
Molekulargewicht |
373.27 g/mol |
IUPAC-Name |
1-methyl-4-phenyl-1-propylpiperidin-1-ium-4-carbaldehyde;iodide |
InChI |
InChI=1S/C16H24NO.HI/c1-3-11-17(2)12-9-16(14-18,10-13-17)15-7-5-4-6-8-15;/h4-8,14H,3,9-13H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WABLOUSAZHTDSM-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[N+]1(CCC(CC1)(C=O)C2=CC=CC=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


